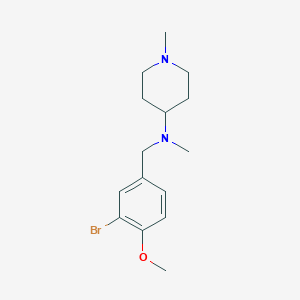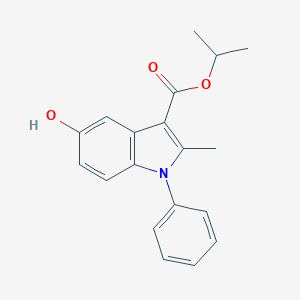
N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine, also known as NBDMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NBDMP is a piperidine-based compound that has been shown to exhibit a wide range of biological activities, including anticonvulsant, analgesic, and anxiolytic properties. In
Mecanismo De Acción
The exact mechanism of action of N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine is not fully understood. However, studies have suggested that this compound exerts its biological effects by modulating the activity of various neurotransmitters, including GABA and glutamate. This compound has been shown to enhance GABAergic neurotransmission, leading to its anticonvulsant and anxiolytic effects. Additionally, this compound has been shown to inhibit glutamate release, leading to its analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. Studies have shown that this compound exhibits anticonvulsant effects in animal models of epilepsy. Additionally, this compound has been shown to exhibit analgesic effects in animal models of pain. This compound has also been shown to exhibit anxiolytic effects in animal models of anxiety. Furthermore, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory and oxidative stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine in lab experiments is its ability to exhibit multiple biological effects, making it a versatile compound for studying various neurological and psychiatric disorders. Additionally, this compound has been shown to have a relatively low toxicity profile, making it a safe compound for use in animal studies. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine. One potential area of research is the development of this compound-based drugs for the treatment of epilepsy, pain, anxiety, and other neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on various neurotransmitters. Furthermore, studies are needed to investigate the potential therapeutic applications of this compound in various inflammatory and oxidative stress-related disorders. Finally, further research is needed to optimize the synthesis method of this compound and improve its solubility in water for use in various experimental settings.
Métodos De Síntesis
The synthesis of N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine involves the reaction of 3-bromo-4-methoxybenzaldehyde with N,N-dimethylpiperidine in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of this compound as a white solid.
Aplicaciones Científicas De Investigación
N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that this compound exhibits anticonvulsant, analgesic, and anxiolytic properties, making it a promising candidate for the treatment of various neurological and psychiatric disorders. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, further expanding its potential therapeutic applications.
Propiedades
Fórmula molecular |
C15H23BrN2O |
|---|---|
Peso molecular |
327.26 g/mol |
Nombre IUPAC |
N-[(3-bromo-4-methoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C15H23BrN2O/c1-17-8-6-13(7-9-17)18(2)11-12-4-5-15(19-3)14(16)10-12/h4-5,10,13H,6-9,11H2,1-3H3 |
Clave InChI |
RDXYFCDWYSRNRC-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)N(C)CC2=CC(=C(C=C2)OC)Br |
SMILES canónico |
CN1CCC(CC1)N(C)CC2=CC(=C(C=C2)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone](/img/structure/B259502.png)

![3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B259505.png)

![N-benzyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B259507.png)
![Ethyl 2-{[3-(cyclohexylamino)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B259513.png)




![1-[3-(4-morpholinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B259520.png)
![N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine](/img/structure/B259523.png)

![1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B259531.png)